molecular formula C6H8N2O3S B13587431 2-Methoxypyridine-4-sulfonamide

2-Methoxypyridine-4-sulfonamide

Cat. No.: B13587431
M. Wt: 188.21 g/mol
InChI Key: OOWIVOGWQKHTPN-UHFFFAOYSA-N
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Description

2-Methoxypyridine-4-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by a methoxy group attached to the second position of a pyridine ring and a sulfonamide group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxypyridine-4-sulfonamide typically involves the reaction of 2-methoxypyridine with a sulfonamide reagent under specific conditions. One common method involves the use of chlorosulfonic acid to introduce the sulfonamide group. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production of by-products. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxypyridine-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Methoxypyridine-4-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-Methoxypyridine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The methoxy group may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine-4-carboxamide
  • 2-Methoxypyridine-4-thiol
  • 2-Methoxypyridine-4-phosphate

Uniqueness

2-Methoxypyridine-4-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The sulfonamide group, in particular, is known for its ability to interact with biological targets, which is not as prominent in other similar compounds.

Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

2-methoxypyridine-4-sulfonamide

InChI

InChI=1S/C6H8N2O3S/c1-11-6-4-5(2-3-8-6)12(7,9)10/h2-4H,1H3,(H2,7,9,10)

InChI Key

OOWIVOGWQKHTPN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)S(=O)(=O)N

Origin of Product

United States

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